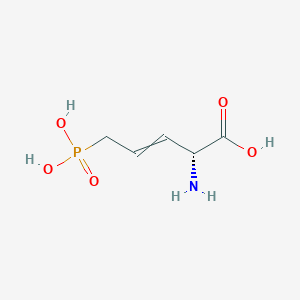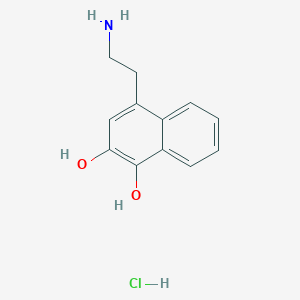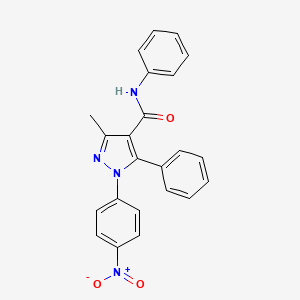
(2R)-2-amino-5-phosphonopent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-5-phosphonopent-3-enoic acid is an organic compound with significant importance in various scientific fields It is a derivative of amino acids and contains both amino and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-phosphonopent-3-enoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids and phosphonic acid derivatives. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques to achieve high yields and consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-5-phosphonopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the phosphonic acid group, leading to different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-5-phosphonopent-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-5-phosphonopent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the activity of target proteins. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with similar structural features but different functional groups.
(2R)-2-amino-5-phosphonopentanoic acid: A closely related compound with a similar backbone but lacking the double bond present in (2R)-2-amino-5-phosphonopent-3-enoic acid.
Uniqueness
This compound is unique due to its specific combination of amino and phosphonic acid groups, as well as its stereochemistry.
Eigenschaften
CAS-Nummer |
60978-99-6 |
|---|---|
Molekularformel |
C5H10NO5P |
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
(2R)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
TUMOUMLCWZEIRK-SCSAIBSYSA-N |
Isomerische SMILES |
C(C=C[C@H](C(=O)O)N)P(=O)(O)O |
Kanonische SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)


![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)


